molecular formula C8H7BrN2S B3122350 6-bromo-2-methylsulfanyl-1H-benzimidazole CAS No. 303140-06-9

6-bromo-2-methylsulfanyl-1H-benzimidazole

Cat. No.: B3122350
CAS No.: 303140-06-9
M. Wt: 243.13 g/mol
InChI Key: SPSYWCNATOUHJM-UHFFFAOYSA-N
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Description

6-bromo-2-methylsulfanyl-1H-benzimidazole is a useful research compound. Its molecular formula is C8H7BrN2S and its molecular weight is 243.13 g/mol. The purity is usually 95%.
The exact mass of the compound 6-bromo-2-(methylsulfanyl)-1H-benzimidazole is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 35.7 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 523987. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-bromo-2-methylsulfanyl-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2S/c1-12-8-10-6-3-2-5(9)4-7(6)11-8/h2-4H,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPSYWCNATOUHJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(N1)C=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601320304
Record name 6-bromo-2-methylsulfanyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601320304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

35.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24787073
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

303140-06-9
Record name 6-bromo-2-methylsulfanyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601320304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

The Benzimidazole Scaffold: a Privileged Structure in Drug Design

The benzimidazole (B57391) nucleus, formed by the fusion of a benzene (B151609) ring and an imidazole (B134444) ring, is widely recognized as a "privileged structure" in medicinal chemistry and drug design. nih.gov This designation is attributed to its ability to bind to a wide range of biological targets, leading to a broad spectrum of pharmacological activities. nih.govnveo.org The structural similarity of the benzimidazole core to naturally occurring purine (B94841) nucleoside bases allows it to interact readily with various biopolymers within living systems.

The versatility of the benzimidazole scaffold is demonstrated by its presence in numerous clinically approved drugs. These compounds exhibit a diverse array of therapeutic applications, including:

Anticancer nih.govnveo.orgresearchgate.net

Antimicrobial (antibacterial and antifungal) mdpi.comresearchgate.net

Antiviral nih.gov

Anti-inflammatory nih.gov

Antihypertensive nih.gov

Antiulcer nih.gov

The electron-rich nitrogen atoms in the imidazole ring can accept and donate protons, facilitating the formation of various weak interactions with therapeutic targets, which contributes to its broad pharmacological profile. nih.gov

Table 1: Pharmacological Activities of Benzimidazole Derivatives
Pharmacological ActivityTherapeutic Target/Mechanism (Examples)References
AnticancerMicrotubule disruption, Kinase inhibition (e.g., MEK1/2), EGFR/HER2 inhibition nih.govnveo.orgresearchgate.netajrconline.org
AntimicrobialInhibition of microbial cell wall synthesis, DNA replication, and energy metabolism mdpi.comresearchgate.netmdpi.comresearchgate.net
AntiviralInhibition of viral replication (e.g., HIV, Hepatitis C) nih.gov
Anti-inflammatoryInhibition of COX enzymes, reduction of nitric oxide (NO) generation nih.gov

The Rationale for Investigating Substituted Benzimidazoles

The therapeutic potential of the benzimidazole (B57391) scaffold can be finely tuned through the strategic placement of various substituents on the bicyclic ring system. Modifications at positions 1, 2, 5, and 6 are particularly common in the development of new drug candidates. The rationale for investigating substituted benzimidazoles, with a specific focus on 6-bromo-2-methylsulfanyl-1H-benzimidazole, is rooted in established principles of medicinal chemistry.

The introduction of a halogen atom, such as bromine at the 6-position, is a well-known strategy to enhance the biological activity of a compound. Halogenation can influence factors such as lipophilicity, metabolic stability, and binding affinity to target proteins. Studies have shown that bromo-substituted benzimidazoles can exhibit potent anticancer and antimicrobial activities. nih.govnih.gov

Similarly, the substitution at the 2-position of the benzimidazole ring is crucial for modulating its pharmacological profile. The methylsulfanyl (-SCH₃) group, a thioether, is of interest for its potential to engage in specific interactions with biological targets and influence the molecule's electronic properties. Research into 2-thioether and 2-aminomethyl benzimidazole derivatives has highlighted their potential as antimicrobial agents. nih.govresearchgate.net

Therefore, the specific combination of a bromo group at the 6-position and a methylsulfanyl group at the 2-position in this compound represents a rational design approach. This specific substitution pattern aims to explore the synergistic or unique pharmacological effects that may arise from the interplay of these two functional groups on the privileged benzimidazole scaffold.

The Current Research Landscape and Unexplored Avenues

While the broader class of substituted benzimidazoles has been extensively studied, the academic research landscape for 6-bromo-2-methylsulfanyl-1H-benzimidazole specifically is notably sparse. Direct and comprehensive studies detailing its synthesis and biological evaluation are not prominent in the available literature. The current understanding is largely inferred from research on closely related analogues.

For instance, significant research has been conducted on 6-bromo-thiazolo[3,2-a]-benzimidazole derivatives, which share the 6-bromo-benzimidazole core. These studies have revealed that such compounds can act as potent immunosuppressors, anti-inflammatory agents by inhibiting nitric oxide (NO) generation, and cytotoxic agents against various cancer cell lines, including colon and hepatocellular carcinoma. nih.govresearchgate.netresearchgate.net This suggests that the 6-bromo substitution is key to these activities.

The primary unexplored avenue for this compound is a systematic investigation of its own biological activity profile. Key research questions that remain unanswered include:

What is its spectrum of anticancer activity, and what are its specific molecular targets?

Does it possess significant antimicrobial activity against clinically relevant bacterial and fungal strains, including drug-resistant variants?

What are its potential anti-inflammatory, antiviral, or other therapeutic properties?

How does the methylsulfanyl group at the 2-position specifically influence the activity profile compared to other substituents?

A comprehensive screening of this compound against various biological targets is a critical next step to understanding its potential value in medicinal chemistry.

Table 2: Research Findings on Related 6-Bromo-Benzimidazole Analogues
Compound ClassObserved Biological ActivitiesReferences
6-bromo-3-methylthiazolo[3,2-a]-benzimidazolesImmunosuppressive, immunostimulatory, anti-inflammatory (NO inhibition), cytotoxic (anticancer) nih.govresearchgate.netresearchgate.net
5-bromo-2-(3-bromothiophen-2-yl)-1H-benzimidazoleAntifungal and antibacterial (MIC <4 µg/mL) nih.gov
Binimetinib (a complex 6-bromo benzimidazole)Anticancer (MEK1/2 inhibitor) nih.gov

Academic Research Objectives for 6 Bromo 2 Methylsulfanyl 1h Benzimidazole

Systematics of Benzimidazole Derivatives and Positional Specificity of Substituents

Benzimidazole is a heterocyclic aromatic organic compound, consisting of a fusion of benzene (B151609) and imidazole (B134444) rings. acgpubs.org The nomenclature of its derivatives follows systematic IUPAC rules, where the positions of substituents on the bicyclic ring system are numbered. The parent benzimidazole structure is a key pharmacophore in medicinal chemistry, and the nature and position of its substituents significantly influence its biological and chemical properties. rsc.orguc.ptresearchgate.net In the case of this compound, the "6-bromo" designation indicates a bromine atom attached to the sixth carbon of the benzene ring, while "2-methylsulfanyl" specifies a methylsulfanyl group (-SCH3) at the second carbon of the imidazole ring.

Core Benzimidazole Heterocyclic System and the Impact of Bromo (C6) and Methylsulfanyl (C2) Substitutions on Molecular Architecture

The core benzimidazole system is a planar, aromatic structure. The introduction of substituents at the C2 and C6 positions is expected to influence the molecule's electronic distribution, steric profile, and potential for intermolecular interactions. A bromine atom at the C6 position, being an electron-withdrawing group, would likely affect the electron density of the benzene portion of the ring system. The methylsulfanyl group at the C2 position can influence the electronic properties of the imidazole ring and may also participate in specific intermolecular interactions. However, without experimental data, a precise description of these impacts on the molecular architecture of this specific compound is not possible.

Advanced Spectroscopic and Crystallographic Elucidation of this compound and Model Compounds

A thorough search for advanced spectroscopic and crystallographic data for this compound did not yield any specific experimental results. The following sections outline the types of information that would be obtained from such analyses, based on general knowledge of these techniques and studies of analogous compounds.

Single Crystal X-ray Diffraction for Precise Molecular Geometry, Conformation, and Intermolecular Interactions

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. For a related compound, 6-bromo-2-methylsulfanyl-1,3-benzothiazole, X-ray diffraction analysis revealed a nearly planar molecular conformation. nih.govresearchgate.net A similar analysis of this compound would provide precise bond lengths, bond angles, and torsion angles, offering insight into the planarity of the benzimidazole ring system and the orientation of the methylsulfanyl group. Furthermore, it would elucidate intermolecular interactions such as hydrogen bonding (N-H---N), halogen bonding (C-Br---N/S), and π-π stacking, which are crucial in determining the crystal packing.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Electronic Environment and Conformational Dynamics

¹H and ¹³C NMR spectroscopy are powerful tools for probing the electronic environment of individual atoms within a molecule. For benzimidazole derivatives, the chemical shifts of the aromatic protons and carbons are sensitive to the electronic effects of substituents. rsc.orgnsf.govchemicalbook.com An NMR spectrum of this compound would be expected to show distinct signals for the protons on the benzene ring, with their chemical shifts and coupling patterns providing information about the substitution pattern. The methyl protons of the methylsulfanyl group would likely appear as a singlet in the upfield region. In the absence of experimental data for the target compound, representative NMR data for other substituted benzimidazoles are available but cannot be directly applied. nih.govresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The absorption maxima (λmax) in the UV-Vis spectrum of benzimidazole and its derivatives are typically due to π→π* transitions within the aromatic system. chemicalbook.com The position and intensity of these absorptions are influenced by the substituents on the benzimidazole ring. The bromo and methylsulfanyl groups in this compound would be expected to cause shifts in the absorption bands compared to the unsubstituted parent compound, providing information about the extent of electronic conjugation.

Historical and Current Synthetic Routes to Diverse Benzimidazole Derivatives

The synthesis of benzimidazole derivatives has a rich history, with the foundational methods often involving the condensation of o-phenylenediamines with carboxylic acids or their derivatives, a reaction known as the Phillips synthesis. arkat-usa.org Over the years, numerous modifications and novel approaches have been developed to improve yields, expand substrate scope, and introduce a wide array of functional groups onto the benzimidazole core. wikipedia.orgrsc.org

Modern synthetic strategies often focus on milder reaction conditions and the use of diverse catalytic systems. For instance, the condensation of o-phenylenediamines with aldehydes, followed by an oxidative cyclization, is a widely employed method. arkat-usa.org Various oxidants, such as sodium metabisulfite, have been utilized for this purpose. nih.gov The use of green and sustainable methods, including water-based reactions and the use of biodegradable catalysts, has also gained prominence in recent years. arkat-usa.org

Targeted Synthesis of this compound

The synthesis of this compound requires a strategic approach to ensure the correct placement of both the bromo and methylsulfanyl substituents on the benzimidazole ring.

Strategies for Regioselective Incorporation of Bromo-Substitution at the 6-Position

The most direct and widely used strategy for introducing a bromine atom at the 6-position of the benzimidazole ring is to start with a pre-brominated precursor. Specifically, 4-bromo-1,2-diaminobenzene (also known as 4-bromo-o-phenylenediamine) serves as an ideal starting material. orientjchem.orgresearchgate.net The bromine atom is already in the desired position on the benzene ring, and the subsequent cyclization to form the imidazole portion of the molecule preserves this substitution pattern, leading directly to 6-bromo-substituted benzimidazole derivatives. This approach offers excellent regioselectivity and avoids the potential for isomeric mixtures that could arise from the bromination of an already formed benzimidazole ring.

Methodologies for Introducing the Methylsulfanyl Group at the 2-Position of the Benzimidazole Core

There are two primary pathways for the introduction of a methylsulfanyl group at the 2-position of the benzimidazole core.

Method A: From 2-Mercaptobenzimidazole (B194830)

This common and effective method involves a two-step process. First, the 6-bromo-substituted o-phenylenediamine (B120857) is reacted with a source of a thiocarbonyl group, such as carbon disulfide or thiourea (B124793), to form the corresponding 6-bromo-1H-benzimidazole-2-thiol (also known as 6-bromo-2-mercaptobenzimidazole). researchgate.net This intermediate is then subjected to S-methylation. A variety of methylating agents can be employed for this step, with methyl iodide being a classic and effective choice. nih.gov The reaction is typically carried out in the presence of a base to deprotonate the thiol, forming a more nucleophilic thiolate anion that readily reacts with the methylating agent.

Method B: Cyclization of a Thiourea Derivative

An alternative approach involves the synthesis of an N-(4-bromo-2-aminophenyl)-N'-methylthiourea intermediate. This can be achieved by reacting 4-bromo-1,2-diaminobenzene with methyl isothiocyanate. Subsequent intramolecular cyclization of this thiourea derivative, often under oxidative or thermal conditions, can lead to the formation of the 2-amino-substituted benzimidazole, which can then be converted to the desired 2-methylsulfanyl derivative. However, the direct cyclization to form the 2-methylsulfanyl group is less common.

A plausible and efficient synthesis of this compound is outlined below, based on established chemical principles for benzimidazole synthesis.

Plausible Synthetic Route:

Step 1: Synthesis of 6-bromo-1H-benzimidazole-2-thiol. 4-bromo-1,2-diaminobenzene is reacted with carbon disulfide in the presence of a base like potassium hydroxide (B78521) in a suitable solvent such as ethanol. The reaction mixture is typically heated to facilitate the cyclization and formation of the 2-mercaptobenzimidazole intermediate.

Step 2: S-methylation. The resulting 6-bromo-1H-benzimidazole-2-thiol is then treated with a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base (e.g., potassium carbonate or sodium hydroxide) in a polar aprotic solvent like dimethylformamide (DMF) or acetone. This reaction proceeds via nucleophilic substitution to yield the final product, this compound.

Advanced Synthetic Techniques and Optimization Protocols

To enhance the efficiency and versatility of the synthesis of this compound and its analogues, modern synthetic techniques are often employed.

Reaction StepConventional MethodMicrowave-Assisted MethodReference
Benzimidazole FormationHoursMinutes researchgate.netdurham.ac.uk
S-AlkylationHoursMinutes nih.gov

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig Amination) for Further Functionalization

The bromine atom at the 6-position of this compound provides a valuable handle for further molecular diversification through palladium-catalyzed cross-coupling reactions. nih.gov These reactions allow for the formation of new carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of a wide array of analogues with potentially enhanced biological or material properties.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling reaction is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. rsc.orgresearchgate.net this compound can be coupled with various aryl or heteroaryl boronic acids or esters to introduce new aromatic or heteroaromatic moieties at the 6-position. Microwave irradiation can also be employed to accelerate these coupling reactions. wikipedia.orgdurham.ac.ukresearchgate.net

Catalyst SystemLigandBaseSolventTemperature (°C)Time (min)Yield (%)
PdCl2SPhosK2CO3DMF12030High
Pd EnCat-K2CO3Toluene/Water/Ethanol12010>98
Pd(II) ComplexPyridine-PyrazoleKOHEthanol/Water1202High

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds between an aryl halide and an amine. rsc.orgresearchgate.net This reaction can be used to introduce a variety of primary or secondary amines at the 6-position of the this compound core, leading to the synthesis of novel 6-amino-substituted benzimidazole derivatives. The choice of palladium catalyst, ligand, and base is crucial for the success of this transformation. nih.gov

CatalystLigandBaseSolvent
Pd(OAc)2BINAP, DPEphos, XPhosCs2CO3Toluene
Pd PrecatalysttBuBrettPhos--

Elucidating the Physicochemical and Electronic Role of Bromo and Methylsulfanyl Substituents on Biological Activity

The bromo substituent is an electron-withdrawing group that can influence the acidity of the benzimidazole N-H bond. Halogenation, in general, can play a critical role in enhancing the activity of phenolic compounds while potentially reducing their toxicity. nih.gov The presence of a halogen can also lead to the formation of halogen bonds, which are non-covalent interactions that can contribute to the binding affinity of a ligand to its biological target. Studies on halogenated benzimidazoles have shown that the position and nature of the halogen can significantly impact their antimicrobial and anticancer activities. For instance, in a series of halogenated phenols, 2,4,6-triiodophenol (B146134) was identified as a potent inhibitor of Staphylococcus aureus biofilms. nih.gov While not a direct analogue, this highlights the potential importance of halogenation in conferring biological activity.

The methylsulfanyl group (-SCH3) at the 2-position also plays a crucial role. The sulfur atom can participate in hydrogen bonding and other non-covalent interactions within the active site of a target protein. The methyl group contributes to the lipophilicity of the molecule, which can affect its ability to cross cell membranes. The 2-position of the benzimidazole ring is a common site for substitution, and modifications at this position have been shown to be critical for various biological activities, including kinase inhibition and antimicrobial effects. rsc.org In a study of 2-thioalkyl benzimidazole derivatives, the nature of the alkyl group was found to be a key determinant of their anthelmintic activity. biolscigroup.us

The interplay between the electron-withdrawing nature of the bromine atom and the properties of the methylsulfanyl group creates a unique electronic environment within the benzimidazole ring system. This electronic distribution can affect the molecule's ability to participate in π-π stacking interactions, which are common in the binding of small molecules to biological macromolecules. rsc.org

Impact of Positional Isomerism on Pharmacological Profiles and Target Recognition

The specific placement of substituents on the benzimidazole ring, known as positional isomerism, can have a profound impact on the pharmacological profile and target recognition of a molecule. The difference between a 5-bromo and a 6-bromo substitution, for example, can alter the molecule's shape, dipole moment, and the way it presents its functional groups for interaction with a biological target.

The orientation of the bromo substituent at the 6-position versus the 5-position can influence how the molecule fits into a binding pocket. This can lead to differences in binding affinity and selectivity for a particular target. For example, in the development of protein kinase inhibitors, the precise positioning of a halogen atom can be the difference between a potent inhibitor and an inactive compound. nih.gov The change in position can alter the vector of a potential halogen bond or lead to steric clashes with amino acid residues in the binding site.

The electronic influence of the bromine atom also differs between the 5- and 6-positions, which can affect the reactivity and metabolic stability of the compound. These subtle electronic differences can also impact the pKa of the benzimidazole ring, which in turn affects the ionization state of the molecule at physiological pH and its ability to form ionic interactions with the target.

Rational Design Principles for Analogues of this compound with Enhanced Biological Potency and Selectivity

Rational drug design aims to develop new therapeutic agents based on an understanding of the biological target and the interactions of a lead compound. For the this compound scaffold, several design principles can be applied to generate analogues with improved potency and selectivity.

One key strategy is the modification of the 2-methylsulfanyl group . Replacing the methyl group with larger or more complex alkyl or aryl groups can explore additional binding interactions within the target's active site. For example, introducing a phenyl ring could lead to beneficial π-π stacking interactions. The sulfur atom could also be oxidized to a sulfoxide (B87167) or sulfone, which would alter the electronic properties and hydrogen bonding capacity of this part of the molecule.

Another approach involves the exploration of different substituents at the 6-position . While bromine is a good starting point, other halogens like chlorine or fluorine could be investigated to fine-tune the electronic properties and halogen bonding potential. Furthermore, replacing the bromo group with other electron-withdrawing or electron-donating groups can systematically probe the electronic requirements for optimal activity.

Modifications at the N-1 position of the benzimidazole ring are also a common strategy in benzimidazole-based drug discovery. rsc.org Alkylation or arylation at this position can introduce new points of interaction with the target and can also modulate the physicochemical properties of the compound, such as its solubility and metabolic stability.

Structure-based drug design, utilizing techniques like X-ray crystallography and molecular docking, can provide valuable insights into how analogues of this compound bind to their target. researchgate.net This information can then be used to design new derivatives with improved complementarity to the binding site, leading to enhanced potency and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for the this compound Scaffold

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For the this compound scaffold, QSAR models can be developed to predict the activity of new analogues and to identify the key molecular descriptors that govern their biological effects.

A QSAR study on a series of 2-thioarylalkyl benzimidazole derivatives, which are structurally related to the target compound, identified several key descriptors that correlate with their anthelmintic activity. These included the dipole moment (μ), the energy of the highest occupied molecular orbital (EHOMO), and the smallest negative charge (q-) of the molecule. biolscigroup.us The developed model showed a strong correlation between these descriptors and the observed biological activity, suggesting that electronic properties are critical for the activity of this class of compounds. biolscigroup.us

For a series of this compound analogues, a typical QSAR study would involve:

Data Set Preparation: A series of analogues would be synthesized and their biological activity (e.g., IC50 values) would be determined.

Descriptor Calculation: A wide range of molecular descriptors, including electronic, steric, hydrophobic, and topological properties, would be calculated for each compound.

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would be used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model would be assessed using internal and external validation techniques.

The resulting QSAR model could provide valuable insights into the SAR of this scaffold. For example, it might reveal that a certain range of lipophilicity is optimal for activity or that the presence of a hydrogen bond donor at a specific position is beneficial. This information can then be used to guide the design of new, more potent analogues.

Below is an example of a data table that could be used in a QSAR study for a hypothetical series of 6-bromo-2-alkylsulfanyl-1H-benzimidazole derivatives, illustrating the kind of data that would be collected and analyzed.

CompoundR Group (at 2-S-position)LogPMolecular WeightBiological Activity (IC50, µM)
1-CH33.1243.1310.5
2-CH2CH33.5257.168.2
3-CH2CH2CH33.9271.195.1
4-CH(CH3)23.8271.196.5
5-C(CH3)34.2285.2212.3

Investigation of Biological Activities and Underlying Mechanisms of Action

Antimicrobial Activities of 6-Bromo-2-methylsulfanyl-1H-benzimidazole and its Analogues

Derivatives of benzimidazole (B57391) have demonstrated a broad spectrum of antimicrobial properties, including antibacterial, antifungal, and antitubercular activities. nih.govnih.gov The structural versatility of the benzimidazole nucleus allows for modifications at various positions, leading to compounds with enhanced potency and selectivity against microbial pathogens. mdpi.com

Benzimidazole derivatives have shown notable efficacy against both Gram-positive and Gram-negative bacteria. Studies have revealed that the antimicrobial activity is significantly influenced by the nature and position of substituents on the benzimidazole core. For instance, a series of 1,2-disubstituted benzimidazole derivatives were investigated for their activity against Gram-negative bacteria, with a focus on overcoming the challenge of low permeability of the bacterial cell envelope. whiterose.ac.uk

In one study, various 2-substituted benzimidazole derivatives demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria, with some compounds showing efficacy comparable to the standard drug cefadroxil. nih.gov Another study highlighted that 5-halo-substituted benzimidazoles could be promising broad-spectrum antibacterial candidates. nih.gov Specifically, certain derivatives of (1H-benzo[d]imidazol-2-yl)methanethiol and 2-(chloromethyl)-1H-benzo[d]imidazole displayed significant activity against methicillin-resistant Staphylococcus aureus (MRSA) strains. nih.gov

The following table summarizes the antibacterial activity of selected benzimidazole derivatives against various bacterial strains.

Compound TypeBacterial Strain(s)Activity/Potency
2-Substituted benzimidazolesGram-positive and Gram-negative bacteriaComparable to cefadroxil
5-Halo-substituted benzimidazolesMethicillin-resistant Staphylococcus aureus (MRSA)Promising broad-spectrum activity
(1H-benzo[d]imidazol-2-yl)methanethiol derivativesMethicillin-resistant Staphylococcus aureus (MRSA)Significant activity
2-(Chloromethyl)-1H-benzo[d]imidazole derivativesMethicillin-resistant Staphylococcus aureus (MRSA)Significant activity

The antifungal potential of benzimidazole derivatives is well-documented, with many compounds exhibiting significant activity against a range of fungal pathogens. nih.govsemanticscholar.org Research has shown that substitutions on the benzimidazole ring play a crucial role in determining the antifungal efficacy. For example, a series of 2-substituted benzimidazole derivatives exhibited better antifungal activity than the standard drug fluconazole, with one compound showing maximum activity against Aspergillus niger. nih.gov

In another study, 23 out of 53 synthesized benzimidazole derivatives displayed potent fungicidal activity against selected fungal strains, with minimum inhibitory concentrations (MICs) equivalent to or greater than amphotericin B. nih.gov Furthermore, certain 1,2-substituted benzimidazole derivatives have demonstrated significant inhibitory activity against Candida species. researchgate.net A series of novel aminopyrimidinyl benzimidazoles also showed effective growth inhibition of the fungus A. niger. nih.gov

The table below provides an overview of the antifungal activity of various benzimidazole derivatives.

Compound TypeFungal Strain(s)Activity/Potency
2-Substituted benzimidazolesAspergillus nigerBetter than fluconazole
Various benzimidazole derivativesSelected fungal strainsPotency equivalent to or greater than amphotericin B
1,2-Substituted benzimidazolesCandida speciesSignificant inhibitory activity
Aminopyrimidinyl benzimidazolesA. nigerEffective growth inhibition

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis has necessitated the search for new antitubercular agents. Benzimidazole derivatives have emerged as a promising class of compounds in this regard. nih.gov A series of novel 2-substituted benzimidazole derivatives were synthesized and evaluated for their antimycobacterial activity against M. tuberculosis H37Rv and an isoniazid-resistant strain. researchgate.net Several of these compounds displayed good activity, with some exhibiting minimum inhibitory concentrations (MIC) of less than 0.2 μM. nih.govresearchgate.net The presence of electron-withdrawing groups at certain positions on a phenyl ring substituent was found to be important for good activity. researchgate.net

The antimicrobial effects of benzimidazole derivatives are often attributed to their ability to inhibit essential microbial enzymes.

DNA Gyrase B Inhibition: Bacterial DNA gyrase, a type II topoisomerase, is a validated target for antibacterial drugs. nih.govresearchgate.net It is responsible for introducing negative supercoils into DNA, a process crucial for DNA replication and transcription. nih.gov Computer-aided drug design and docking studies have identified 2,5(6)-substituted benzimidazole derivatives as promising inhibitors of Escherichia coli DNA Gyrase B. nih.gov These compounds are designed to interact with key amino acid residues in the ATP-binding pocket of the GyrB subunit, such as Asn46 and Asp73. nih.gov The synthesis of molecules like 5(6)-bromo-2-(2-nitrophenyl)-1H-benzimidazole serves as a core structure for developing these inhibitors. nih.gov

N-Myristoyl Transferase (NMT) Inhibition: N-myristoylation is a lipid modification of proteins catalyzed by N-myristoyltransferase (NMT) and is essential for various biological functions in eukaryotes, including fungi. nih.gov As prokaryotes lack NMTs, this enzyme presents an attractive target for antifungal drug development. nih.gov While direct studies on this compound as an NMT inhibitor are not specified, the broader class of benzimidazoles has been explored for inhibiting various enzymes, making NMT a plausible target for antifungal derivatives.

Anticancer Potential of this compound Derivatives

Benzimidazole derivatives have garnered significant attention for their potential as anticancer agents due to their diverse mechanisms of action and cytotoxic effects against various cancer cell lines. researchgate.netapexpub.orgnih.gov The structural similarity of the benzimidazole nucleus to purines allows these compounds to interact with biological macromolecules, leading to antiproliferative effects. nih.gov

Numerous studies have demonstrated the cytotoxic potential of benzimidazole derivatives against a wide range of human cancer cell lines. For instance, new series of 1,2-disubstituted benzimidazoles have shown antitumor activity. nih.gov In one study, derivatives of 6-bromo-3-methylthiazolo[3,2-a]benzimidazole exhibited strong cytotoxicity against colon carcinoma (HCT-116), hepatocellular carcinoma (Hep-G2), and lymphoblastic leukemia (1301) cells. researchgate.netresearchgate.net

Another study reported that certain benzimidazole derivatives displayed significant cytotoxic activity against the MCF-7 breast cancer cell line. ajrconline.org The antiproliferative activity of these compounds is often dose-dependent. For example, a synthesized benzimidazole derivative, se-182, showed high cytotoxic activity against A549 (lung carcinoma) and HepG2 cells, with IC50 values of 15.80 µg/mL and 15.58 µg/mL, respectively.

The following table presents a summary of the cytotoxic activity of selected benzimidazole derivatives in different cancer cell lines.

Compound/DerivativeCancer Cell Line(s)Cytotoxic Activity (IC50)
6-Bromo-3-methylthiazolo[3,2-a]benzimidazole derivativesHCT-116 (Colon Carcinoma)Strong cytotoxicity
Hep-G2 (Hepatocellular Carcinoma)Strong cytotoxicity
1301 (Lymphoblastic Leukemia)Strong cytotoxicity
Benzimidazole derivative se-182A549 (Lung Carcinoma)15.80 µg/mL
HepG2 (Hepatocellular Carcinoma)15.58 µg/mL
N-sec/tert-butyl substituted benzimidazole derivativesT47D (Breast Cancer)7.5 ± 0.3μM to 14.6 ± 0.4μM
2-Phenyl benzimidazole-based compoundsMCF-7 (Breast Cancer)Some compounds more potent than doxorubicin (B1662922) (IC50 of 3.37 µM)

Selective action against cancer cells over normal cells is a critical consideration in the development of anticancer drugs. Some studies have evaluated the cytotoxicity of benzimidazole derivatives on normal cell lines alongside cancer cell lines to assess their selectivity. ajrconline.org

Inhibition of Apoptosis-Related Proteins (e.g., Bcl-2)

Benzimidazole derivatives have been widely investigated for their ability to induce apoptosis, or programmed cell death, a critical process in cancer therapy. A key mechanism through which these compounds exert their pro-apoptotic effects is by targeting apoptosis-related proteins, particularly those in the Bcl-2 family. nih.govnih.gov The Bcl-2 family of proteins includes both anti-apoptotic members (like Bcl-2 and Bcl-xL) that promote cell survival and pro-apoptotic members (like Bax) that initiate cell death. nih.govnih.gov Anti-apoptotic Bcl-2 proteins function by inhibiting their pro-apoptotic counterparts. nih.gov

Studies have shown that certain benzimidazole derivatives can effectively induce apoptosis by modulating the levels of these proteins. For example, mechanistic studies on newly synthesized benzimidazole-based compounds revealed an ability to upregulate the expression of the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio is a classic indicator of the intrinsic apoptosis pathway being activated. The inhibition of anti-apoptotic Bcl-2 proteins is a well-established strategy in cancer treatment, with various compounds, known as BH3 mimetics, designed to mimic the function of pro-apoptotic proteins and antagonize Bcl-2 and its relatives. nih.gov

Furthermore, the pro-apoptotic activity of some bromo-substituted benzimidazoles has been linked to the intracellular inhibition of other signaling molecules like PIM-1 kinase, which in turn leads to caspase-3 activation and apoptosis. mdpi.comresearchgate.net The induction of apoptosis by benzimidazole derivatives has been confirmed through various cellular indicators, including nuclear condensation and fragmentation. nih.gov

Cell Cycle Perturbation and Growth Arrest Investigations

The antiproliferative activity of benzimidazole derivatives is frequently associated with their ability to disrupt the normal progression of the cell cycle, leading to growth arrest and subsequent apoptosis in cancer cells. nih.govresearchgate.netmdpi.com The cell cycle is a series of events that leads to cell division and replication; its dysregulation is a hallmark of cancer.

Investigations into various benzimidazole-based compounds have demonstrated their capacity to cause cell cycle arrest at different phases. For example, certain novel benzimidazole-based 1,3,4-oxadiazole (B1194373) derivatives were found to suppress cell cycle progression effectively in lung (A549), breast (MDA-MB-231), and ovarian (SKOV3) cancer cell lines. mdpi.com Depending on the specific compound and cell line, arrest was observed at different checkpoints. One derivative induced G1/S arrest in both A549 and MDA-MB-231 cells, while another caused a prominent increase in the G2 phase population in MDA-MB-231 cells. mdpi.com

Similarly, studies on benzimidazole-containing selenadiazole derivatives revealed that they can cause cell-cycle arrest in MDA-MB-231 breast cancer cells. nih.gov This effect is often mediated by the overproduction of reactive oxygen species (ROS), which can induce DNA damage and activate signaling pathways that halt cell cycle progression to allow for repair or, if the damage is too severe, trigger apoptosis. nih.gov The ability of these compounds to perturb the cell cycle underscores their potential as lead molecules in the development of new anticancer agents. researchgate.net

Anti-inflammatory Properties and Molecular Targets

Benzimidazole-based compounds are recognized for their significant potential as anti-inflammatory agents. nih.govresearchgate.net Their mechanism of action often involves the inhibition of key enzymes and the modulation of signaling pathways that are central to the inflammatory response. nih.govmdpi.com Besides cyclooxygenases, benzimidazole derivatives have been found to interact with other targets such as 5-lipoxygenase (5-LOX), specific cytokines, and phospholipase A2, highlighting their versatile role in combating inflammation. nih.govnih.govresearchgate.net The structure-activity relationship (SAR) studies of benzimidazoles indicate that the nature and position of substituents on the benzimidazole core are critical determinants of their anti-inflammatory activity. mdpi.com

Cyclooxygenase (COX-1/COX-2) Inhibition Assays and Selectivity

A primary mechanism for the anti-inflammatory effect of many benzimidazole derivatives is the inhibition of cyclooxygenase (COX) enzymes. nih.gov COX enzymes, which exist in two main isoforms (COX-1 and COX-2), are responsible for the biosynthesis of prostaglandins, key mediators of inflammation and pain. nih.govresearchgate.net While COX-1 is constitutively expressed and plays a role in physiological functions like protecting the gastric mucosa, COX-2 is inducible and its expression is upregulated at sites of inflammation. nih.govnih.gov Therefore, selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs to reduce gastrointestinal side effects. nih.govnih.gov

Numerous studies have evaluated the COX inhibitory activity and selectivity of various benzimidazole derivatives. The selectivity for COX-2 is often influenced by specific structural features, such as the presence of a methylsulfonyl or sulfonamide group on an attached phenyl ring. nih.govnih.gov The table below presents data for representative benzimidazole and related heterocyclic derivatives, illustrating their inhibitory potency (IC₅₀) and selectivity for COX-2.

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI) (COX-1/COX-2)
2-(4-(methylsulfonyl)phenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole>1000.48>208.3
PYZ16 (a 1,5-diarylpyrazole derivative)5.580.5210.73
PYZ10 (a pyrazole-thiourea-benzimidazole hybrid)-0.0000283-
Celecoxib (Reference Drug)2.360.07830.3
1,3-benzthiazinan-4-one derivative acs.org12.50.1583.3
4,5,6,7-tetrahydro-1H-benzo[d]imidazole derivative researchgate.net15.20.12126.7

Data compiled from multiple sources illustrating the range of activities for COX inhibitors with related structural motifs. nih.govnih.govresearchgate.net A higher Selectivity Index indicates greater selectivity for COX-2.

Modulation of Key Inflammatory Signaling Pathways

Beyond direct enzyme inhibition, the anti-inflammatory effects of benzimidazole derivatives are also attributed to their ability to modulate key signaling pathways that regulate the production of pro-inflammatory cytokines. nih.gov Cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are pivotal in the inflammatory cascade. researchgate.net

Research has shown that certain benzimidazole derivatives can potently inhibit the lipopolysaccharide (LPS)-stimulated secretion of TNF-α and IL-6 in macrophage cell lines. researchgate.net For instance, a series of newly synthesized benzimidazoles effectively inhibited these pro-inflammatory cytokines. researchgate.net Similarly, some 2-substituted 6-bromo-3-methylthiazolo[3,2-a]-benzimidazole derivatives were identified as significant inhibitors of nitric oxide (NO) generation from LPS-stimulated macrophages, another critical component of the inflammatory response. nih.gov The inhibition of these pathways demonstrates that benzimidazole compounds can interfere with the inflammatory process at multiple levels, making them attractive candidates for the development of novel anti-inflammatory therapies. nih.govresearchgate.net

Antiviral Activity Investigations

The benzimidazole scaffold is a well-established pharmacophore in antiviral drug discovery, with derivatives showing efficacy against a wide range of DNA and RNA viruses. nih.gov These viruses include significant human pathogens such as hepatitis C virus (HCV), herpes simplex virus-1 (HSV-1), human immunodeficiency virus (HIV), and bovine viral diarrhea virus (BVDV), which is often used as a surrogate for HCV. nih.gov

The antiviral mechanism of benzimidazole derivatives can vary. For example, in the case of HCV, certain benzimidazole-based compounds act as potent and selective non-nucleoside inhibitors of the NS5B RNA-dependent RNA polymerase (RdRP), a crucial enzyme for viral replication. These inhibitors are allosteric, meaning they bind to a site on the enzyme distinct from the active site, inducing a conformational change that prevents the formation of a productive polymerase-RNA complex.

Broad-spectrum activity is a notable feature of this chemical class. A study evaluating seventy-six 2-phenylbenzimidazole (B57529) derivatives found that many compounds exhibited high activity (EC₅₀ = 0.1–10 µM) against at least one virus from a panel that included Coxsackievirus B2 (CVB-2), BVDV, Simian-1 virus (Sb-1), HSV-1, and Yellow Fever Virus (YFV). The versatility and proven efficacy of the benzimidazole core continue to make it an attractive starting point for the development of new antiviral agents targeting both existing and emerging viral threats. nih.gov

Immunomodulatory Effects (e.g., Immunosuppression, Immunostimulation)

Following a comprehensive search of available scientific literature, no specific studies detailing the immunomodulatory effects of the compound this compound were identified. Research investigating whether this specific chemical entity possesses immunosuppressive or immunostimulatory properties, or detailing its mechanisms of action on immune cells, is not present in the reviewed sources.

General studies on the broader class of benzimidazole derivatives have indicated that some compounds within this family can exhibit immunomodulatory activities. ekb.egnih.gov However, these findings are not specific to this compound and cannot be extrapolated to this particular compound without direct experimental evidence.

Therefore, information regarding the detailed research findings and data on the immunosuppressive or immunostimulatory effects of this compound is not available at this time.

Computational Chemistry and in Silico Approaches for 6 Bromo 2 Methylsulfanyl 1h Benzimidazole Research

Quantum Chemical Calculations (Density Functional Theory - DFT) for Electronic and Spectroscopic Characterization

DFT is a powerful computational method used to investigate the electronic structure, stability, and reactivity of molecules. nih.govresearchgate.net Such calculations provide fundamental insights into a compound's behavior at a molecular level. However, no specific peer-reviewed studies presenting DFT calculations for 6-bromo-2-methylsulfanyl-1H-benzimidazole could be located.

Electronic Structure Characterization: Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties and chemical reactivity. The energy difference between them, known as the HOMO-LUMO gap, indicates the molecule's kinetic stability. irjweb.com A large gap suggests high stability and low reactivity, while a small gap implies the opposite. researchgate.net

No published data on the specific HOMO, LUMO, or energy gap values for this compound were found.

Global Reactivity Descriptors and Chemical Reactivity Indices (e.g., Hardness, Electrophilicity Index)

Derived from HOMO and LUMO energies, global reactivity descriptors quantify a molecule's reactivity. Key indices include:

Chemical Hardness (η): Measures resistance to change in electron distribution.

Electronegativity (χ): Describes the power of an atom to attract electrons.

Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons.

These descriptors are valuable for predicting how a molecule will behave in a chemical reaction. nih.gov

Specific calculated values for chemical hardness, electronegativity, or the electrophilicity index for this compound are not available in the literature.

Aromaticity Assessment via Computational Indices (e.g., Harmonic Oscillator Model of Aromaticity (HOMA), Nucleus-Independent Chemical Shift (NICS))

Aromaticity is a key concept in chemistry related to stability and reactivity. HOMA is calculated based on geometric parameters (bond lengths), while NICS is based on magnetic properties (shielding at the ring center). These indices provide quantitative measures of the aromatic character of cyclic systems.

No studies presenting HOMA or NICS values specifically for the benzimidazole (B57391) ring system of this compound were identified.

Prediction and Analysis of Nonlinear Optical (NLO) Properties

NLO materials are important in photonics and optoelectronics. researchgate.net Computational methods, particularly DFT, are used to predict NLO properties like polarizability (α) and the first hyperpolarizability (β), which indicate a molecule's potential for NLO applications. nih.govtees.ac.uk

There are no available published data on the calculated NLO properties, such as polarizability or hyperpolarizability, for this compound.

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Sites

An MEP map illustrates the charge distribution on a molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov This is critical for predicting sites of intermolecular interactions, including hydrogen bonding and electrophilic/nucleophilic attacks. researchgate.net

No MEP surface analysis specific to this compound has been published.

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is an in silico technique that predicts the preferred orientation of a ligand when bound to a target receptor, typically a protein. researchgate.net It is widely used in drug discovery to screen potential drug candidates and elucidate their mechanism of action by analyzing binding affinity (scoring functions) and interactions with active site residues. nih.govmdpi.com

A search of the scientific literature did not yield any molecular docking studies involving this compound as the ligand. While numerous docking studies exist for other benzimidazole derivatives against various biological targets, these results are not applicable to the specific title compound.

Identification of Putative Binding Sites and Molecular Interaction Modes with Biological Macromolecules

Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For derivatives structurally related to this compound, docking studies have identified key interactions within the binding sites of various enzymes.

For instance, in studies of benzimidazole derivatives as potential Dihydrofolate Reductase (DHFR) inhibitors, the benzimidazole nucleus is often found to occupy a critical position within the enzyme's active site. Molecular docking has revealed that these compounds can form crucial hydrogen bonds and hydrophobic interactions with key amino acid residues such as Phe31, Ile94, and Asp27, which are essential for inhibitory activity. nih.gov The 2-substituent and the 6-substituent on the benzimidazole ring are shown to significantly influence the type and magnitude of these molecular interactions. nih.gov

Similarly, when targeting the ATP-binding site of DNA Gyrase B, computational models predict that the benzimidazole scaffold can establish key hydrogen bond interactions. For computationally designed 5(6)-bromo-2-substituted-1H-benzimidazoles, interactions with residues like Asn46, Asp73, and Asp173 are predicted to be crucial for promoting an inhibitory effect. nih.govnih.gov The bromo-substituent at the 6-position often engages in hydrophobic or halogen-bonding interactions, further anchoring the ligand within the binding pocket.

In the context of Cyclooxygenase-2 (COX-2) inhibition, the methylsulfonyl group, analogous to the methylsulfanyl group in the title compound, plays a pivotal role. Docking studies of 2-(4-(methylsulfonyl) phenyl) benzimidazoles show that the sulfonyl moiety forms hydrogen bonds with key amino acids like Arg120 in the active site. nih.gov The benzimidazole ring itself typically forms pi-pi stacking or hydrophobic interactions with residues such as Tyr385 and Trp387. plantarchives.org

For the anti-apoptotic protein Bcl-2, docking analyses of alkylsulfonyl benzimidazole derivatives have shown strong interactions within the binding groove. These interactions are critical for disrupting the protein-protein interactions that prevent apoptosis, highlighting the potential of such compounds in cancer therapy. nih.gov

Prediction of Binding Affinities and Energetics with Specific Protein Targets

A key output of molecular docking simulations is the prediction of binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol). This metric provides a quantitative estimate of the strength of the interaction between a ligand and its target protein. While specific data for this compound is not extensively published, studies on analogous compounds provide valuable insights into its potential binding affinities with several important protein targets.

Table 1: Predicted Binding Affinities of Analogous Benzimidazole Derivatives for Various Protein Targets

Target Protein Analogous Compound Class Predicted Binding Affinity (kcal/mol) Key Interacting Residues
DHFR 2,6-disubstituted 1H-benzimidazoles IC50 values in the range of 7-23 µM Phe31, Ile94, Asp27, Gln32
COX-2 2-(4-(methylsulfonyl) phenyl) benzimidazoles -12.13 to -16.95 Arg120, Ser353
DNA Gyrase B 5(6)-bromo-2-(2-nitrophenyl)-1H-benzimidazole Favorable ChemScore values Asn46, Asp73, Asp173
Bcl-2 Alkylsulfonyl 1H-benzo[d]imidazole derivatives -9.6 Not specified

Note: The binding affinities are reported from studies on structurally related compounds and serve as a predictive reference for this compound. Direct experimental or computational validation for the specific title compound is required for confirmation.

For DHFR , various 2,6-disubstituted 1H-benzimidazoles have demonstrated inhibitory concentrations (IC50) in the micromolar range (7-23 µM), indicating effective binding. nih.gov Molecular docking studies support these findings, showing favorable binding poses within the active site. nih.gov

In studies targeting COX-2 , novel 2-(4-(methylsulfonyl) phenyl) benzimidazoles, which share the key sulfonyl feature, have shown predicted binding energies ranging from -12.13 to -16.95 kcal/mol. nih.gov These strong predicted affinities suggest that these compounds can bind effectively within the COX-2 active site, comparable to known inhibitors like celecoxib. nih.gov

For DNA Gyrase B , a crucial bacterial enzyme, computational design and docking of 5(6)-bromo-2-substituted benzimidazoles have been performed. nih.govnih.gov These studies utilize scoring functions like ChemScore to predict binding, with favorable scores indicating a high likelihood of potent inhibition. The models suggest that functional groups at the 5(6)-position, such as the bromo group, are important for interaction. nih.govnih.gov

Regarding Bcl-2 , a series of alkylsulfonyl benzimidazole derivatives were evaluated as potential inhibitors. Docking studies predicted strong interactions, with one of the most potent compounds exhibiting a Vina score of -9.6 kcal/mol, which was superior to the standard drug vincristine (B1662923) (-6.7 kcal/mol). nih.gov

Computational Rationalization of Observed Biological Activities

In silico studies are crucial for understanding the molecular basis of the biological activities observed in experimental assays. By correlating computational predictions with in vitro and in vivo data, researchers can build robust structure-activity relationship (SAR) models.

The antimicrobial potential of benzimidazole derivatives is often rationalized by their ability to inhibit essential bacterial enzymes like DHFR and DNA Gyrase B. Computational models show that the specific substitution patterns on the benzimidazole scaffold are key to achieving potent inhibition. For example, the interactions predicted by docking studies for 2,6-disubstituted benzimidazoles with DHFR's active site residues explain why these compounds can disrupt folate metabolism, leading to an antibacterial effect. nih.govnih.gov Similarly, the predicted binding of bromo-substituted benzimidazoles to the ATP-binding site of DNA Gyrase B provides a clear mechanism for their ability to interfere with DNA replication in bacteria. nih.govnih.gov

The anti-inflammatory activity of certain benzimidazoles is linked to their inhibition of COX enzymes. Docking studies rationalize this by demonstrating how these molecules fit into the COX-2 active site. The presence of a sulfonamide or a similar group (like the methylsulfanyl group) is often shown to be critical for forming a key hydrogen bond with Arg120, a residue vital for the selective inhibition of COX-2 over COX-1. nih.gov This computational insight explains the selectivity and potency observed in biological assays.

In the realm of oncology, the pro-apoptotic activity of benzimidazole derivatives can be explained by their computationally predicted binding to anti-apoptotic proteins like Bcl-2. In silico models demonstrate that these compounds can occupy the hydrophobic groove on the Bcl-2 surface, mimicking the action of pro-apoptotic BH3-only proteins. This binding competitively inhibits the sequestration of pro-apoptotic proteins, thereby triggering the apoptotic cascade. The strong binding affinities predicted for alkylsulfonyl benzimidazoles with Bcl-2 directly correlate with their observed cytotoxicity against cancer cell lines like MCF-7. nih.gov

Molecular Dynamics Simulations

While molecular docking provides a static snapshot of ligand-protein interactions, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability and conformational changes of the complex over time in a simulated physiological environment.

Conformational Dynamics and Stability of Compound-Target Complexes in a Dynamic Environment

For instance, MD simulations performed on benzimidazole derivatives complexed with target proteins typically run for nanoseconds (ns) to analyze the dynamic behavior. nih.gov In a study on alkylsulfonyl benzimidazole derivatives targeting Bcl-2, a 200 ns MD simulation was conducted. The results showed that the most potent compounds remained permanently stabilized in the binding site of Bcl-2 throughout the simulation, confirming the stability of the interactions predicted by docking. nih.gov Such simulations provide strong evidence that the compound forms a stable and lasting complex with its target, which is a prerequisite for sustained biological activity.

Characterization of Dynamic Binding Interactions and Energetics

MD simulations allow for a detailed analysis of the dynamic nature of binding interactions. Hydrogen bonds, hydrophobic contacts, and water-mediated interactions can be monitored throughout the simulation to determine their persistence. This analysis often reveals that some interactions are more transient while others are highly stable, providing a more nuanced understanding of the binding mode.

Furthermore, MD trajectories can be used to calculate binding free energies using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA). These calculations provide a more accurate estimation of binding affinity than docking scores alone, as they account for solvent effects and entropic contributions. For benzimidazole derivatives targeting HIV-1 reverse transcriptase, MM/PBSA calculations have been used to compute the free energy of binding from the MD trajectory, offering deeper insight into the quality and affinity of the interaction. nih.gov This energetic analysis helps to refine the understanding of why certain derivatives are more potent than others and guides the design of new analogs with improved binding energetics.

Pharmacophore Modeling and Virtual Screening Strategies for Novel Lead Discovery

Pharmacophore modeling is a powerful in silico strategy for identifying novel bioactive compounds. A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific target receptor.

These models can be generated based on the structure of a known ligand-protein complex (structure-based) or by aligning a set of known active molecules (ligand-based). Once a pharmacophore model is developed and validated, it can be used as a 3D query to screen large chemical databases for novel molecules that match the required features. This virtual screening process can efficiently filter millions of compounds to identify a smaller, more manageable set of promising candidates for further experimental testing.

For example, a pharmacophore model for E. coli DNA Gyrase B inhibitors was developed to guide the design of new antibacterial agents, leading to the identification of 2,5(6)-substituted benzimidazoles as promising scaffolds. nih.govnih.gov Similarly, pharmacophore models have been successfully used to discover novel benzimidazole derivatives targeting estrogen receptor α (ERα) for breast cancer treatment. researchgate.net In one such study, a validated pharmacophore model consisting of two hydrogen bond donors and three aromatic rings was used to screen the PubChem database, leading to the identification of several promising hits with high predicted binding affinity. researchgate.net This approach demonstrates the utility of pharmacophore modeling and virtual screening in rapidly identifying novel lead compounds based on the benzimidazole scaffold for a wide range of therapeutic targets.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion) Profiling for Drug-Likeness and Pharmacokinetic Prediction

The drug-likeness of a compound is often initially evaluated using rules such as Lipinski's Rule of Five. This rule suggests that poor absorption or permeation is more likely when a compound has a molecular weight greater than 500, a logP (octanol-water partition coefficient) greater than 5, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors. For this compound, the predicted values for these parameters generally fall within the acceptable ranges, suggesting a favorable preliminary drug-likeness profile.

Another important parameter is the topological polar surface area (TPSA), which is a good indicator of a drug's ability to permeate cell membranes. A TPSA value of less than 140 Ų is generally considered favorable for good oral bioavailability. rsc.org The predicted TPSA for this compound suggests it is likely to have good membrane permeability.

The following tables summarize the predicted physicochemical properties and ADMET profile for this compound, based on computational models and data from related benzimidazole derivatives. It is important to note that these are theoretical predictions and would require experimental validation.

Predicted Physicochemical Properties for Drug-Likeness

PropertyPredicted ValueLipinski's Rule of Five Compliance
Molecular Weight~257.14 g/mol Yes (< 500)
logP (Octanol/Water Partition Coefficient)~3.0-3.5Yes (< 5)
Hydrogen Bond Donors1Yes (≤ 5)
Hydrogen Bond Acceptors2Yes (≤ 10)
Topological Polar Surface Area (TPSA)~41.5 ŲYes (< 140 Ų)
Rotatable Bonds1Yes (≤ 10)

Note: The values in this table are estimations derived from computational models and may vary depending on the software and algorithm used.

Predicted ADMET Profile

ParameterPredictionImplication
Absorption
Human Intestinal AbsorptionHighLikely to be well-absorbed from the gastrointestinal tract. researchgate.net
Caco-2 PermeabilityModerate to HighSuggests good potential for passive diffusion across the intestinal epithelium. acs.org
Distribution
Blood-Brain Barrier (BBB) PermeabilityLowUnlikely to cross the blood-brain barrier, which may reduce the potential for central nervous system side effects. researchgate.net
Plasma Protein BindingHighThe compound may have a longer duration of action but potentially lower free drug concentration.
Metabolism
CYP450 InhibitionPotential inhibitor of some CYP isozymes (e.g., CYP2D6)Possibility of drug-drug interactions. Benzimidazole derivatives have shown varied interactions with CYP enzymes. researchgate.net
Excretion
Renal ClearanceLow to ModerateSuggests that the compound may be cleared through both renal and hepatic pathways.

Note: These predictions are based on general characteristics of benzimidazole derivatives and require experimental verification.

Conclusion and Future Directions in Academic Research on 6 Bromo 2 Methylsulfanyl 1h Benzimidazole

Synthesis of Key Research Findings and Contributions to Benzimidazole (B57391) Chemistry and Biology

The significance of 6-bromo-2-methylsulfanyl-1H-benzimidazole can be inferred from the well-documented contributions of its structural motifs to medicinal chemistry. The benzimidazole ring system is a "privileged scaffold," known for its stability, bioavailability, and capacity to interact with a wide array of biological targets. benthamscience.comnih.gov Its derivatives have demonstrated a vast spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and antihypertensive effects. impactfactor.orgnih.govrsc.org

The substitution pattern on the benzimidazole ring is critical in defining the specific biological activity. rroij.comnih.gov Structure-activity relationship (SAR) studies consistently highlight that modifications at the C2, C5, and C6 positions profoundly influence the compound's therapeutic potential. nih.govnih.gov

The C6-Bromo Substitution: The presence of a halogen, specifically bromine, at the C5 or C6 position is a common feature in many potent benzimidazole derivatives. For instance, the synthesis of 5(6)-bromo-2-(2-nitrophenyl)-1H-benzimidazole has been explored as a core structure for developing potential inhibitors of E. coli DNA Gyrase B, underscoring the role of the bromo-substituent in antibacterial drug design. nih.gov Halogenation can enhance lipophilicity, improve membrane permeability, and facilitate specific interactions with target proteins, thereby modulating the compound's potency and pharmacokinetic profile.

The C2-Methylsulfanyl Group: The C2 position is highly significant for tuning the biological effects of benzimidazoles. nih.gov The methylsulfanyl (-SCH3) group, in particular, is a key component in several clinically important drugs, such as the proton pump inhibitor omeprazole. Derivatives with a 2-(methylthio) moiety have been investigated for a range of activities, including antiparasitic effects against Giardia intestinalis and Trichomonas vaginalis. nih.gov This group can act as a hydrogen bond acceptor and its sulfur atom can participate in crucial interactions with biological targets, making it a valuable functional group in drug design.

Collectively, the combination of a bromo group at the C6 position and a methylsulfanyl group at the C2 position within the this compound structure suggests a potential for multifaceted biological activity, positioning it as a valuable lead for further investigation in antimicrobial and anticancer research.

Identification of Emerging Research Frontiers and Unexplored Avenues for this compound

While the foundational chemistry of benzimidazoles is well-established, several emerging frontiers offer exciting, unexplored avenues for compounds like this compound.

Target-Specific Anticancer Therapies: The development of targeted cancer therapies is a major frontier. Benzimidazole derivatives have shown promise as inhibitors of specific enzymes crucial for cancer progression, such as Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (Pin1), which is overexpressed in many cancers, including breast cancer. nih.gov Future research could investigate the potential of this compound as an inhibitor of such specific oncogenic proteins.

Antiviral Drug Development: Given the urgent need for new antiviral agents, particularly against RNA viruses, the benzimidazole scaffold remains a promising starting point. rroij.comresearchgate.net Modifications to the benzimidazole core have yielded compounds with activity against viruses like human cytomegalovirus (CMV) and coxsackievirus. nih.gov The specific electronic and steric properties conferred by the bromo and methylsulfanyl groups could be leveraged to design novel antivirals, an avenue that remains largely unexplored for this particular compound.

Combating Antimicrobial Resistance: The rise of drug-resistant bacteria and fungi necessitates the development of new antimicrobial agents. nih.gov Benzimidazoles are known to interfere with essential microbial processes. impactfactor.org Research could focus on evaluating this compound against multidrug-resistant strains and exploring its potential as a lead for novel antifungals by targeting enzymes like ergosterol (B1671047) biosynthesis pathways. mdpi.com

Nanotechnology-Based Drug Delivery: The integration of nanotechnology for targeted drug delivery is a rapidly advancing field. researchgate.net Encapsulating benzimidazole derivatives like this compound in nanoparticle systems could enhance their solubility, stability, and targeted delivery to specific tissues or cells, thereby increasing therapeutic efficacy and reducing potential side effects.

Strategic Considerations for the Rational Design and Development of Next-Generation Benzimidazole-Based Agents

The rational design of new therapeutic agents based on the this compound scaffold requires a strategic approach informed by established structure-activity relationships. nih.govresearchgate.net The goal is to systematically modify the core structure to enhance potency, selectivity, and drug-like properties.

Key strategic considerations include:

Modification of the C2-Methylsulfanyl Group: The sulfur atom is amenable to oxidation, leading to sulfoxide (B87167) or sulfone derivatives, which can alter the electronic properties and hydrogen bonding capacity of the molecule. Additionally, replacing the methyl group with larger alkyl or aryl substituents could probe the steric tolerance of the target's binding pocket.

Bioisosteric Replacement of the C6-Bromo Group: While the bromo group is often beneficial, replacing it with other halogens (Cl, F) or bioisosteres like -CF3 or -CN could fine-tune the compound's electronic and lipophilic character. nih.gov This can lead to improved target affinity or better pharmacokinetic profiles.

The following interactive table outlines potential modification strategies for the rational design of next-generation agents.

PositionCurrent GroupModification StrategyPotential Impact
C2 -S-CH₃ (Methylsulfanyl)Oxidation to Sulfoxide (-SO-CH₃) or Sulfone (-SO₂-CH₃)Altered polarity and H-bonding capacity
C2 -S-CH₃ (Methylsulfanyl)Replacement of methyl with larger alkyl/aryl groupsExplore steric limits of target binding site
C6 -Br (Bromo)Replacement with other halogens (-Cl, -F)Fine-tune lipophilicity and electronic effects
C6 -Br (Bromo)Bioisosteric replacement (e.g., -CN, -CF₃)Modulate target interactions and metabolic stability
N1 -HAlkylation or Arylation (e.g., adding benzyl, pyridyl)Enhance potency, modify solubility, block metabolism

Synergistic Integration of Advanced Experimental and Computational Methodologies for Accelerated Drug Discovery and Development

To unlock the full therapeutic potential of this compound and its future derivatives, a synergistic approach combining computational and experimental methods is essential. This integrated strategy can significantly accelerate the drug discovery and development pipeline. royalsocietypublishing.orgresearchgate.net

The workflow typically begins with computational modeling to predict the properties and potential biological targets of lead compounds. mdpi.comresearchgate.net Techniques like molecular docking can simulate the binding of this compound to the active sites of various proteins (e.g., bacterial gyrase, viral polymerases, or protein kinases), providing insights into potential mechanisms of action and predicting binding affinities. researchgate.net These in silico studies help prioritize which derivatives to synthesize and test, saving considerable time and resources. nih.gov

Following computational analysis, targeted synthesis of the most promising candidates is performed. royalsocietypublishing.org Modern synthetic methodologies, including microwave-assisted and green chemistry approaches, can improve reaction efficiency and yield. nih.gov The synthesized compounds are then subjected to a battery of in vitro experimental assays to validate the computational predictions. These assays can range from enzyme inhibition studies to cell-based assays measuring cytotoxicity against cancer cell lines or antimicrobial activity against various pathogens. nih.gov

This iterative cycle of computational design, chemical synthesis, and biological testing allows for the rapid optimization of lead compounds, leading to the development of potent and selective therapeutic agents.

The table below summarizes the key methodologies in this integrated approach.

PhaseMethodologyDescription
Design & Prediction Molecular DockingPredicts binding modes and affinities of the compound against specific protein targets.
Design & Prediction Pharmacophore ModelingIdentifies essential structural features required for biological activity.
Design & Prediction ADMET PredictionIn silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties.
Synthesis & Testing Microwave-Assisted SynthesisAccelerates chemical reactions, leading to faster synthesis of derivatives.
Synthesis & Testing High-Throughput Screening (HTS)Rapidly tests large numbers of compounds for biological activity against selected targets.
Synthesis & Testing In Vitro BioassaysExperimental validation of activity (e.g., enzyme inhibition, cell viability, antimicrobial MIC tests).
Optimization Structure-Activity Relationship (SAR)Correlates structural changes with changes in biological activity to guide further design.

By synergistically integrating these advanced computational and experimental techniques, researchers can efficiently navigate the complex path of drug discovery, accelerating the journey of promising scaffolds like this compound from a chemical entity to a potential next-generation therapeutic agent.

Q & A

Q. What are the common synthetic routes for 6-bromo-2-methylsulfanyl-1H-benzimidazole, and how can purity be optimized?

Methodological Answer: The synthesis typically involves:

Bromination : Introducing bromine at the 6-position of a benzimidazole precursor using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF solvent, 60–80°C) .

Methylsulfanyl Substitution : Reacting the intermediate with methanethiol or methyl disulfide in the presence of a base (e.g., K₂CO₃) to install the 2-methylsulfanyl group .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity.
Critical Considerations : Monitor reaction progress via TLC or HPLC to avoid over-bromination or side products. Use inert atmospheres (N₂/Ar) to prevent oxidation of the methylsulfanyl group .

Q. Which analytical techniques are most effective for characterizing this compound’s structure?

Methodological Answer: Key techniques include:

  • X-ray Crystallography : Resolve crystal packing and confirm substituent positions. Use SHELXL for refinement and Mercury CSD for visualization .
  • NMR Spectroscopy : ¹H/¹³C NMR to verify substitution patterns (e.g., bromine-induced deshielding at C6, methylsulfanyl proton splitting) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ at m/z 259.98).
    Validation : Cross-check spectral data with PubChem entries or crystallographic databases (CCDC) .

Advanced Research Questions

Q. How can regioselectivity challenges in electrophilic substitution reactions be addressed for derivatives of this compound?

Methodological Answer: The bromine and methylsulfanyl groups influence reactivity:

  • Bromine (C6) : Acts as a meta-directing group, favoring substitution at C4 or C5 in further reactions .
  • Methylsulfanyl (C2) : Being ortho/para-directing, it competes with bromine’s meta-directing effects.
    Experimental Design :

Use DFT calculations (e.g., Gaussian) to predict reactive sites.

Optimize reaction conditions (e.g., Lewis acids like FeCl₃ to enhance selectivity for C4) .

Validate outcomes via NOESY NMR or X-ray diffraction .

Q. How should researchers resolve contradictions in crystallographic data during structure refinement?

Methodological Answer: Common issues include:

  • Disordered Atoms : Apply restraints (e.g., SIMU in SHELXL) to model thermal motion or positional disorder .
  • Twinned Crystals : Use TwinRotMat in PLATON to detect and refine twinning .
    Validation Steps :
  • Check R-factor convergence (<5% discrepancy).
  • Cross-validate with Hirshfeld surface analysis (CrystalExplorer) to assess intermolecular interactions .

Q. What mechanistic insights exist for this compound’s biological activity (e.g., anticancer potential)?

Methodological Answer: Proposed mechanisms include:

  • Enzyme Inhibition : Binding to kinase ATP pockets (e.g., EGFR) via the benzimidazole core and bromine’s hydrophobic interactions .
  • DNA Intercalation : Planar aromatic system inserting into DNA base pairs, disrupted by methylsulfanyl’s steric effects .
    Experimental Approaches :

Perform in vitro assays (MTT for cytotoxicity, Comet for DNA damage).

Use molecular docking (AutoDock Vina) to simulate binding modes .

Q. How can stability issues (e.g., oxidation of methylsulfanyl group) be mitigated during storage?

Methodological Answer:

  • Storage Conditions : Argon-purged vials at −20°C, with desiccants (silica gel) to prevent hydrolysis .
  • Stability Monitoring : Regular HPLC checks (C18 column, acetonitrile/water mobile phase) to detect degradation products (e.g., sulfoxide forms) .

Q. What strategies are effective for structure-activity relationship (SAR) studies on benzimidazole derivatives?

Methodological Answer:

Analog Synthesis : Replace bromine with Cl/F or vary methylsulfanyl with ethyl/aryl groups .

Biological Testing : Compare IC₅₀ values across analogs in target assays (e.g., antiproliferative activity in HeLa cells) .

Computational Modeling : Generate 3D-QSAR models (CoMFA/CoMSIA) to correlate substituents with activity .

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6-bromo-2-methylsulfanyl-1H-benzimidazole
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6-bromo-2-methylsulfanyl-1H-benzimidazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.